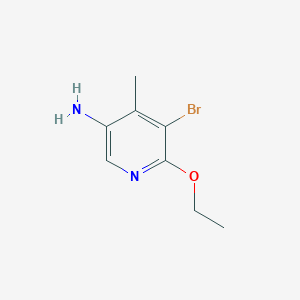
5-Bromo-6-ethoxy-4-methylpyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-ethoxy-4-methylpyridin-3-amine: is a chemical compound with the following structure:
C8H11BrN2O
It belongs to the pyridine family and contains bromine, ethoxy, and methyl functional groups
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of 5-Bromo-6-ethoxy-4-methylpyridin-3-amine involves Suzuki cross-coupling reactions. Specifically, it can be prepared via the reaction of 5-bromo-2-methylpyridin-3-amine 5-bromo-4-methylpyridin-3-amine ) with arylboronic acids. The reaction proceeds under palladium catalysis, resulting in the formation of the desired compound.
Reaction Conditions::- Reactant: 5-bromo-2-methylpyridin-3-amine
- Catalyst: Palladium
- Reaction Type: Suzuki cross-coupling
- Yield: Moderate to good
Analyse Chemischer Reaktionen
5-Bromo-6-ethoxy-4-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: It may be oxidized to form other functional groups.
Reduction: Reduction reactions can modify its structure.
Substitution: The bromine atom can be replaced by other substituents.
Common reagents and conditions used in these reactions depend on the specific transformation desired. Major products formed from these reactions include derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and biological activities.
Chemical Biology: It serves as a valuable tool for studying cellular processes.
Industry: It may be used in the synthesis of other compounds or as an intermediate in industrial processes.
Wirkmechanismus
The exact mechanism by which 5-Bromo-6-ethoxy-4-methylpyridin-3-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular functions.
Vergleich Mit ähnlichen Verbindungen
While there are related pyridine derivatives, the uniqueness of 5-Bromo-6-ethoxy-4-methylpyridin-3-amine lies in its specific combination of substituents. Similar compounds include 5-bromo-2-methylpyridin-3-amine and 5-bromo-6-chloro-4-methylpyridin-3-amine .
Eigenschaften
Molekularformel |
C8H11BrN2O |
|---|---|
Molekulargewicht |
231.09 g/mol |
IUPAC-Name |
5-bromo-6-ethoxy-4-methylpyridin-3-amine |
InChI |
InChI=1S/C8H11BrN2O/c1-3-12-8-7(9)5(2)6(10)4-11-8/h4H,3,10H2,1-2H3 |
InChI-Schlüssel |
ZJKDUALZLWVDJI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC=C(C(=C1Br)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


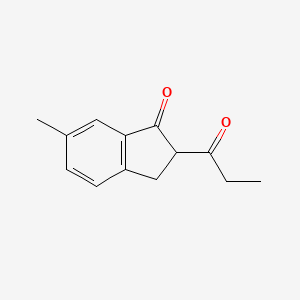
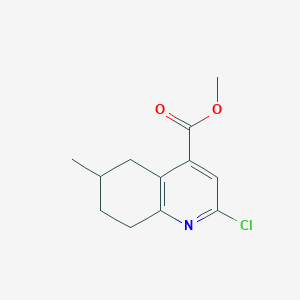





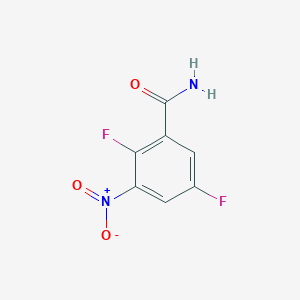
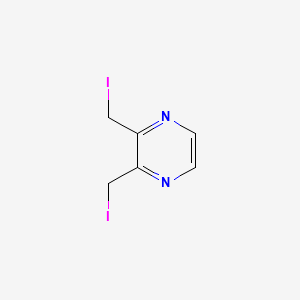
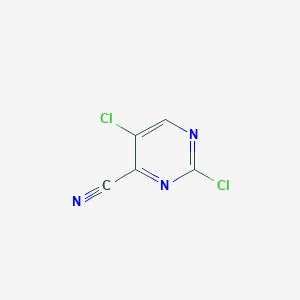

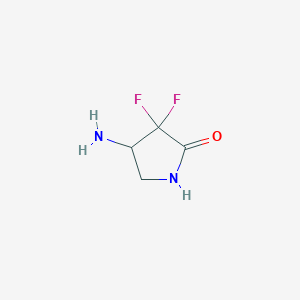
![5-Bromo-2-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13080809.png)

